molecular formula C11H16N6 B6756738 N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B6756738
M. Wt: 232.29 g/mol
InChI Key: LXLKBRWHIXNLEO-UHFFFAOYSA-N
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Description

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine is a compound that belongs to the class of heterocyclic organic compounds It features a triazole ring and an indazole ring, both of which are known for their significant biological activities

Properties

IUPAC Name

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-17-7-10(14-16-17)6-12-9-3-2-8-5-13-15-11(8)4-9/h5,7,9,12H,2-4,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLKBRWHIXNLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNC2CCC3=C(C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the formation of the triazole and indazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The indazole ring can be formed through the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Solvent extraction and crystallization techniques are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole ring.

    Nefazodone: An antidepressant with a triazole moiety.

Uniqueness

N-[(1-methyltriazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its combined triazole and indazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and drug development .

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